molecular formula C9H19N3O6 B1311825 L-Ornithine L-aspartate CAS No. 3230-94-2

L-Ornithine L-aspartate

Cat. No. B1311825
CAS RN: 3230-94-2
M. Wt: 265.26 g/mol
InChI Key: IXUZXIMQZIMPSQ-ZBRNBAAYSA-N
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Description

L-Ornithine L-aspartate is a metabolite of arginine degradation by arginase . It’s a salt that combines ornithine amino acids and L-aspartic acid . This substance is known to cleanse the liver and boost its regeneration . It also helps reduce the concentration of ammonia in the blood .


Synthesis Analysis

This compound (LOLA) is a stable salt of L-ornithine and L-aspartate that readily dissociates into its constituent amino acids . These amino acids are readily absorbed by active transport, distributed, and metabolized .


Molecular Structure Analysis

LOLA is a colorless crystalline powder with the molecular formula C9H19N3O6 . It is freely soluble in water and sparingly soluble in ethanol .


Chemical Reactions Analysis

L-Ornithine serves as an intermediary in the urea cycle in periportal hepatocytes in the liver and as an activator of carbamoyl phosphate synthetase . L-Aspartate, like L-ornithine, undergoes transamination to glutamate via glutamine synthetase in perivenous hepatocytes as well as by skeletal muscle and brain .


Physical And Chemical Properties Analysis

LOLA is a colorless crystalline powder with the molecular formula C9H19N3O6 . It is freely soluble in water and sparingly soluble in ethanol .

Scientific Research Applications

Pharmacokinetic and Pharmacodynamic Properties in Hepatic Encephalopathy

  • LOLA in Hepatic Encephalopathy : LOLA plays a crucial role in reducing ammonia levels in hepatic encephalopathy. It works by breaking down ammonia into urea and glutamine, crucial for managing this condition (Kircheis & Lüth, 2019).
  • Physiological Functions and Efficacy : LOLA contributes significantly to ammonia detoxification and biosynthesis of proline and polyamines. These substances are vital for DNA synthesis and cell replication. Supplementation with ornithine in animal models has shown enhanced wound healing and collagen deposition (Sikorska, Cianciara & Wiercińska-Drapało, 2010).

Clinical Applications and Effects

  • Management of Hepatic Encephalopathy : A meta-analysis has demonstrated the effectiveness and safety of LOLA in managing hepatic encephalopathy, highlighting its therapeutic potential (Jiang, Jiang, Zheng & Chen, 2009).
  • Impact on Brain Energy Metabolism : LOLA's effect on brain energy metabolism has been studied, revealing its influence on metabolic activities in the brain, particularly through its constituent amino acids (Das et al., 2020).

Potential in Other Medical Conditions

  • Application in Oncology : LOLA has shown potential in oncology, particularly in enhancing tolerance towards chemotherapy and radiationtherapy. It may also have protective effects on tumor cell proliferation kinetics (Kleef & Scheller, 1999).
  • Use in Acute Pancreatitis : L-Ornithine L-aspartate has been found to reduce neurological disorders in pancreatic necrosis, demonstrating hepatoprotective properties. This highlights its potential application in acute pancreatitis (Vinnik et al., 2015).

Mechanism of Action

Target of Action

L-Ornithine-L-aspartate (LOLA) primarily targets the urea cycle in periportal hepatocytes in the liver . It also targets the glutamine synthetase in perivenous hepatocytes, as well as in skeletal muscle and brain . These targets play a crucial role in the detoxification of ammonia .

Mode of Action

LOLA readily dissociates into its constituent amino acids, L-ornithine and L-aspartate, which are absorbed by active transport, distributed, and metabolized . L-ornithine serves as an intermediary in the urea cycle and as an activator of carbamoyl phosphate synthetase . L-aspartate, on the other hand, contributes to the transamination to glutamate via glutamine synthetase . Together, these amino acids participate in reactions whereby the ammonia molecule is incorporated into urea and glutamine .

Biochemical Pathways

LOLA affects the urea cycle and the glutamine synthesis pathway . Both of these amino acids enter the urea cycle and help to produce glutamine and urea, reducing the levels of ambient ammonia . L-ornithine is converted to GABA via the ornithine aminotransferase pathway, while L-aspartate shows concentration-dependent excitatory effects .

Pharmacokinetics

LOLA, a stable salt of L-ornithine and L-aspartate, readily dissociates into its constituent amino acids that are readily absorbed by active transport, distributed, and metabolized . The metabolic effects of LOLA are concentration-dependent . It is likely that without optimizing chronic intravenous infusion, lola has minimal impact on healthy brain energy metabolism due to systemic clearance and the blood-brain barrier .

Result of Action

LOLA reduces toxic ammonium (NH3) plasma levels in hepatic encephalopathy . It beneficially modulates the expression of genes related to fatty acid import/transport, synthesis, and regulation . Moreover, LOLA reconstitutes the depolarized mitochondrial membrane potential, while retaining mitochondrial integrity and avoiding induction of superoxide production .

Action Environment

The action of LOLA is influenced by environmental factors such as the presence of liver disease. In primary hepatocytes from NAFLD patients, urea cycle enzymes increase, while the catabolism of branched-chain amino acids decreases with disease severity . LOLA is also effective for the treatment of muscle wasting (sarcopenia) in cirrhosis . More recent studies suggest that LOLA may have additional direct hepatoprotective properties .

properties

IUPAC Name

(2S)-2-aminobutanedioic acid;(2S)-2,5-diaminopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.C4H7NO4/c6-3-1-2-4(7)5(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,6-7H2,(H,8,9);2H,1,5H2,(H,6,7)(H,8,9)/t4-;2-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUZXIMQZIMPSQ-ZBRNBAAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN.C(C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN.C([C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883964
Record name L-Aspartic acid, compd. with L-ornithine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3230-94-2
Record name Ornithine aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3230-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Aspartic acid, compd. with L-ornithine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Aspartic acid, compd. with L-ornithine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-ornithine L-aspartate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.793
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ORNITHINE ASPARTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA08T3B97O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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